The Natural Provenance of Isoscutellarein: A Technical Guide for Researchers
The Natural Provenance of Isoscutellarein: A Technical Guide for Researchers
Abstract
Isoscutellarein, a tetrahydroxyflavone with the chemical formula C₁₅H₁₀O₆, is a plant-derived secondary metabolite that has garnered significant interest within the scientific community.[1] Also known as 8-Hydroxyapigenin, it is structurally related to apigenin with the addition of a hydroxyl group at the 8-position.[1] This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the natural sources of Isoscutellarein. It provides a summary of its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and potential signaling pathways.
Natural Sources of Isoscutellarein
Isoscutellarein and its glycosidic derivatives are distributed across a range of terrestrial and marine flora. The most significant concentrations are found within the Lamiaceae (mint family), Malvaceae, Asteraceae, and Cupressaceae families.[1]
Key Botanical Sources:
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Lamiaceae Family: This family is a prominent source of Isoscutellarein.
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Scutellaria Species (Skullcaps): Various species within this genus are known to produce Isoscutellarein and its glycosides. For instance, Scutellaria indica contains Isoscutellarein and its 8-O-glucuronide.[1] A rare 4'-hydroxyflavone, Isoscutellarein 8-O-β-glucuronopyranoside, has been identified in the stems and leaves of several Scutellaria species, including S. baicalensis and S. barbata.[1] The accumulation of these compounds is often organ-specific, with higher concentrations of 4'-hydroxyflavones like Isoscutellarein derivatives found in the aerial parts (stems and leaves) compared to the roots.[2]
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Stachys Species: Members of the Stachys genus are also known to contain Isoscutellarein derivatives.[1]
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Lamium album (White Dead Nettle): Research has identified several Isoscutellarein derivatives in this plant, including Isoscutellarein-7-O-allosyl(1→2)glucoside, its O-methyl derivative, and various acetylated forms.[1][3]
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Sideritis Species: Sideritis leucantha has been found to contain the novel flavonoid glycoside, Isoscutellarein-7-O-allosyl(1→2)glucoside.[1]
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Theobroma grandiflorum (Cupuaçu): This member of the Malvaceae family is a known source of Isoscutellarein.[4]
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Liverworts: The liverwort Marchantia berteroana has been identified as a source of Isoscutellarein and its glucuronide derivatives.[1][4]
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Marine Sources: The seagrass Thalassia hemprichii contains Isoscutellarein and its glycosylated and sulfated derivatives.[1]
Quantitative Data on Isoscutellarein Content
The quantification of Isoscutellarein in various plant matrices is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[1] While absolute quantitative data (e.g., mg/g of dry weight) for Isoscutellarein is not extensively reported in publicly available literature, relative quantification is more common.
Below is a summary of available quantitative data, primarily presented as HPLC peak areas for Isoscutellarein 8-O-β-glucuronopyranoside in different Scutellaria species. It is important to note that peak area is proportional to concentration but is not an absolute measure.
| Plant Species | Organ | Isoscutellarein 8-O-β-glucuronopyranoside Content (HPLC Peak Area) | Reference |
| Scutellaria altissima | Leaves | Moderate | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria baicalensis | Leaves | High | [2][5] |
| Stems | Moderate | [2][5] | |
| Scutellaria barbata | Leaves | High | [2][5] |
| Stems | Moderate | [2][5] | |
| Scutellaria parvula | Leaves | Low | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria racemosa | Leaves | Not Detected | [2][5] |
| Stems | Not Detected | [2][5] | |
| Scutellaria tournefortii | Leaves | Moderate | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria wrightii | Leaves | Not Detected | [2][5] |
| Stems | Not Detected | [2][5] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of Isoscutellarein from plant materials, based on established protocols for flavonoids from Scutellaria and other Lamiaceae species.
Extraction Methodologies
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often employed to enhance the efficiency of flavonoid extraction from plant matrices.[4][6][7][8][9][10][11][12][13]
3.1.1. Ultrasound-Assisted Extraction (UAE) of Flavonoids from Scutellaria Radix
This protocol is adapted from methodologies applied to the extraction of flavonoids from Scutellariae Radix.[4][6][7][8][9]
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Sample Preparation: Dried and powdered plant material (e.g., leaves and stems of Scutellaria species) is used.
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Solvent System: A common solvent system is an aqueous solution of a deep eutectic solvent (DES), such as one composed of L-proline and glycerol, or betaine and acetic acid.[4][7][8][9] Aqueous ethanol (e.g., 70%) can also be used.[10]
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Extraction Parameters:
-
Procedure:
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Weigh a precise amount of the powdered plant material (e.g., 50 mg).[7]
-
Add the appropriate volume of the extraction solvent.
-
Place the mixture in an ultrasonic bath and sonicate for the specified time and power.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
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The supernatant, containing the extracted flavonoids, is then filtered (e.g., through a 0.45 µm membrane) prior to HPLC analysis.
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3.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids
This is another efficient method for extracting flavonoids.[10][11][14]
-
Sample Preparation: Dried and powdered plant material.
-
Solvent System: Aqueous ethanol (e.g., 70%) is often effective.[10]
-
Extraction Parameters:
-
Procedure:
-
Mix the powdered plant material with the extraction solvent in a microwave-safe vessel.
-
Place the vessel in a microwave extractor and apply the specified power and time.
-
After extraction, the mixture is cooled and then filtered to obtain the extract for further analysis.
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Isolation and Purification
For the isolation of pure Isoscutellarein, chromatographic techniques are employed.
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Column Chromatography: The crude extract is often subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) can be used to separate different flavonoid fractions.
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Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.
Quantification by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.[15][16][17]
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Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is common, using a mixture of two solvents, for example:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.
-
Detection: UV detection is performed at a wavelength where flavonoids show maximum absorbance, typically around 270-350 nm.
-
-
Quantification:
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Standard Preparation: A calibration curve is constructed using a series of standard solutions of pure Isoscutellarein at known concentrations.
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Sample Analysis: The filtered plant extract is injected into the HPLC system.
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Calculation: The concentration of Isoscutellarein in the sample is determined by comparing the peak area of Isoscutellarein in the sample chromatogram to the calibration curve.
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Visualizations
Biosynthetic Pathway of Isoscutellarein
The biosynthesis of Isoscutellarein follows the general phenylpropanoid and flavonoid biosynthetic pathways in plants.
Caption: Biosynthetic pathway of Isoscutellarein.
Experimental Workflow for Extraction and Quantification
The following diagram illustrates a typical workflow for the extraction and quantification of Isoscutellarein from plant material.
Caption: Workflow for Isoscutellarein analysis.
Potential Anti-Inflammatory Signaling Pathways
Based on studies of flavonoids from Scutellaria baicalensis, Isoscutellarein may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
References
- 1. Isoscutellarein | 41440-05-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Ultrasound-assisted deep eutectic solvent as green and efficient media for the extraction of flavonoids from Radix scutellariae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 14. Microwave-assisted extraction of scutellarin from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]
